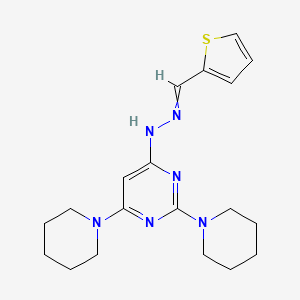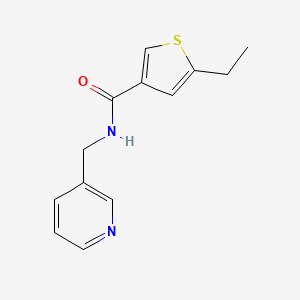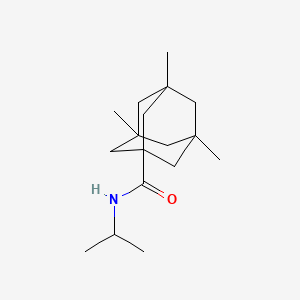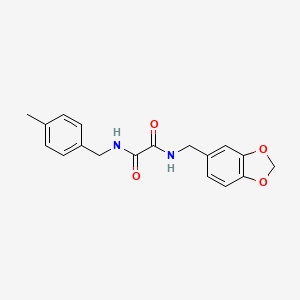
1-(3-chlorophenyl)-3-(2-methyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-3-(2-methyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione, also known as DMCC, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. DMCC belongs to the class of compounds known as benzimidazolones, which have been shown to possess a wide range of biological activities, including antitumor, antibacterial, and antifungal properties. In
作用機序
The mechanism of action of 1-(3-chlorophenyl)-3-(2-methyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA synthesis and protein synthesis. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and bacteria, as well as induce apoptosis in cancer cells. In vivo studies have shown that this compound can reduce tumor growth and improve survival rates in animal models of cancer. This compound has also been shown to have low toxicity in animal studies, suggesting that it may be well-tolerated in humans.
実験室実験の利点と制限
One advantage of 1-(3-chlorophenyl)-3-(2-methyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione is its broad range of biological activities, which makes it a versatile compound for use in scientific research. This compound is also relatively easy to synthesize and has been optimized for high yields and purity. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
将来の方向性
There are several future directions for research on 1-(3-chlorophenyl)-3-(2-methyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione. One area of interest is the development of this compound as a potential cancer therapy. Further studies are needed to determine the optimal dosage and treatment regimen for this compound in cancer patients. Another area of interest is the development of this compound as a potential antibacterial and antifungal agent. Additional studies are needed to determine the spectrum of activity of this compound against various bacterial and fungal strains. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects, which will be important for the development of safe and effective therapeutic agents based on this compound.
合成法
1-(3-chlorophenyl)-3-(2-methyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione can be synthesized by reacting 3-chlorophenylacetic acid with 2-methyl-1H-benzimidazole-1-carboxylic acid in the presence of thionyl chloride. The resulting intermediate is then reacted with 2,5-dimethylpyrrole-1,2-dione to yield this compound. The synthesis method for this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
科学的研究の応用
1-(3-chlorophenyl)-3-(2-methyl-1H-benzimidazol-1-yl)-2,5-pyrrolidinedione has been shown to possess a wide range of biological activities, including antitumor, antibacterial, and antifungal properties. In particular, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to exhibit antibacterial activity against both gram-positive and gram-negative bacteria, as well as antifungal activity against various fungal strains.
特性
IUPAC Name |
1-(3-chlorophenyl)-3-(2-methylbenzimidazol-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c1-11-20-14-7-2-3-8-15(14)21(11)16-10-17(23)22(18(16)24)13-6-4-5-12(19)9-13/h2-9,16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETJIICBLDVAPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CC(=O)N(C3=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B4895181.png)
![methyl 2-(2-furoylamino)-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4895189.png)

![N~2~-(2,5-dimethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4895208.png)

![methyl 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4895223.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-5-methyl-2-pyrazinecarboxamide](/img/structure/B4895235.png)

![11-(4-bromophenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B4895242.png)

![methyl 2-amino-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4895261.png)

![1-[3-(4-methoxyphenoxy)propoxy]-2-nitrobenzene](/img/structure/B4895286.png)